

Unveiling the Geometric Precision of Hexaaquachromium(III) Tribromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Chromium(III) bromide hexahydrate</i>
Cat. No.:	B12060489

[Get Quote](#)

For Immediate Release

This technical guide offers an in-depth exploration of the crystal structure of hexaaquachromium(III) tribromide, $[\text{Cr}(\text{H}_2\text{O})_6]\text{Br}_3$. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, details experimental methodologies for its characterization, and provides a structural basis for understanding its physicochemical properties. While a definitive single-crystal X-ray diffraction study for hexaaquachromium(III) tribromide is not readily available in published literature, this guide draws upon the well-established structure of the hexaaquachromium(III) cation and data from isostructural compounds to present a comprehensive model.

Introduction

Hexaaquachromium(III) tribromide is the violet isomer of **chromium(III) bromide hexahydrate**. The compound consists of a central chromium(III) ion coordinated by six water molecules, forming the complex cation $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$, with three bromide ions serving as counter-anions. The geometry and electronic structure of the hexaaqua cation are crucial in determining the compound's reactivity, magnetic properties, and potential applications, including as a precursor for catalysts. Understanding the precise arrangement of atoms in the crystal lattice is fundamental for predicting its behavior in various chemical environments.

Physicochemical Properties

A summary of the key physicochemical properties of hexaaquachromium(III) tribromide is presented in the table below.

Property	Value
Chemical Formula	$[\text{Cr}(\text{H}_2\text{O})_6]\text{Br}_3$
Molar Mass	399.80 g/mol
Appearance	Violet, deliquescent crystals [1]
Coordination Geometry	Octahedral around the Cr(III) ion [2] [3]
Oxidation State of Cr	+3 [2]
Solubility	Highly soluble in water [4]

Crystallographic Data

The crystal structure of the $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$ cation has been accurately determined from the single-crystal X-ray diffraction of hexaaquachromium(III) nitrate trihydrate, --INVALID-LINK-- $\cdot 3\text{H}_2\text{O}$.[\[5\]](#) The cation exhibits a distorted octahedral geometry. Given the lack of a specific crystallographic study for the bromide salt, the data for the isostructural chloride analogue, $[\text{Cr}(\text{H}_2\text{O})_6]\text{Cl}_3$, which crystallizes in the trigonal system with space group R-3c, can be used as a reliable model.[\[6\]](#)

Unit Cell Parameters (based on $[\text{Cr}(\text{H}_2\text{O})_6]\text{Cl}_3$)

Parameter	Value (Å)
a	12.027
b	12.027
c	11.701
α (°)	90
β (°)	90
γ (°)	120

Data from the Crystallography Open Database for $[\text{Cr}(\text{H}_2\text{O})_6]\text{Cl}_3$.^[6]

Bond Lengths and Angles (based on $\text{Cr}(\text{H}_2\text{O})_{63}\cdot 3\text{H}_2\text{O}$)

The structure of the hexaaquachromium(III) cation is characterized by the following approximate bond lengths and angles.

Bond/Angle	Value
Cr-O Bond Length	~1.96 Å
O-Cr-O Angle	~90° and ~180°

Note: These are typical values and can vary slightly due to distortions in the crystal lattice.

Experimental Protocols

The determination of the crystal structure of a compound like hexaaquachromium(III) tribromide would typically involve the following experimental procedures.

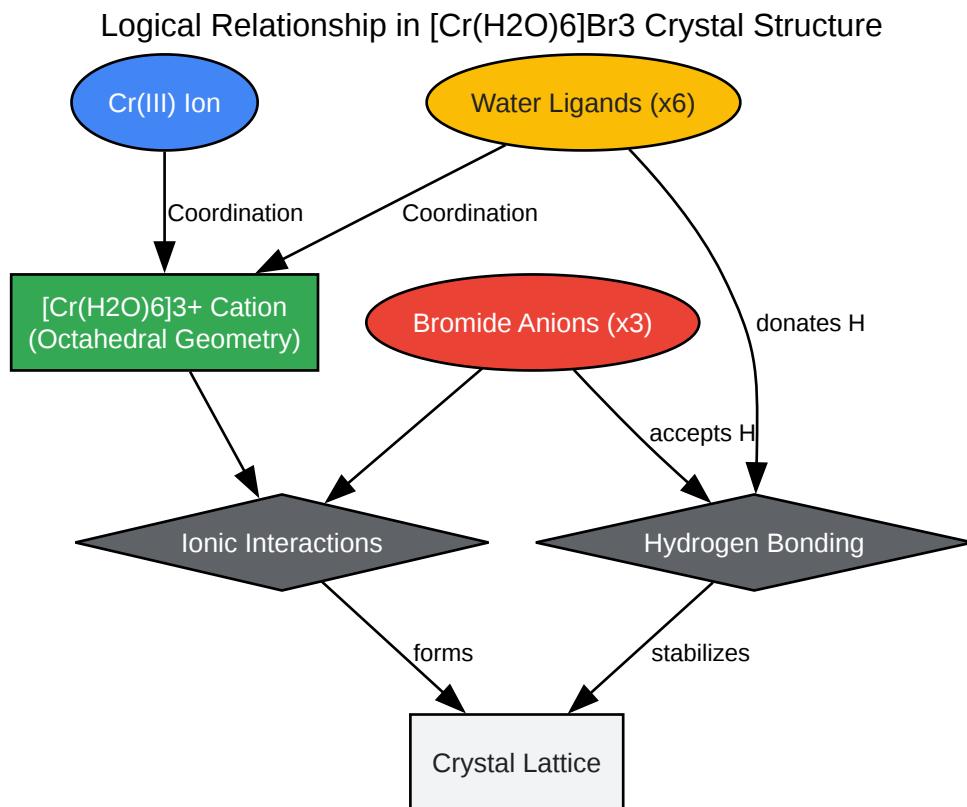
Synthesis and Crystallization

- **Synthesis:** Hexaaquachromium(III) tribromide can be prepared by dissolving chromium(III) bromide in water. To obtain the desired violet isomer, the solution should be kept cool to prevent the formation of the green isomers where bromide ions coordinate to the chromium center.

- Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution at a controlled temperature. The solution is left undisturbed in a vessel that allows for gradual solvent removal, promoting the formation of well-ordered crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.^[7] The diffraction pattern is recorded on a detector.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods, followed by refinement to obtain the final crystal structure.

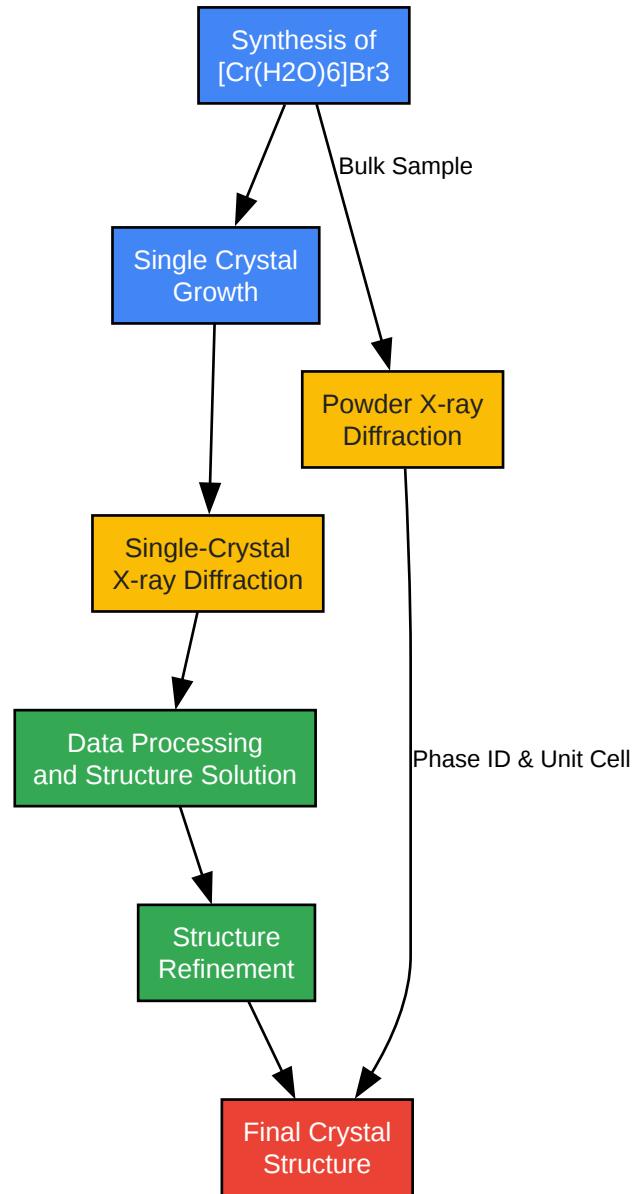

Powder X-ray Diffraction (PXRD)

- Sample Preparation: A polycrystalline sample of the compound is finely ground to a homogenous powder.
- Data Collection: The powder is placed in a sample holder in a powder X-ray diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. It can be used to confirm the phase purity of the synthesized compound and to determine its unit cell parameters.

Structural Analysis and Visualization

The core of the hexaaquachromium(III) tribromide structure is the $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$ cation, where the chromium(III) ion is octahedrally coordinated by six water molecules. The bromide ions are located in the crystal lattice, balancing the positive charge of the complex cation. The overall

structure is held together by ionic interactions and a network of hydrogen bonds between the coordinated water molecules and the bromide anions.



[Click to download full resolution via product page](#)

Caption: Logical relationship in the $[\text{Cr}(\text{H}_2\text{O})_6]\text{Br}_3$ crystal structure.

The following diagram illustrates a generalized workflow for the characterization of the crystal structure.

Experimental Workflow for Crystal Structure Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for crystal structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Structure of CrCl₃(H₂O)₆ | Filo [askfilo.com]
- 4. Chromium(III) bromide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ((H₂O)₆ Cr) Cl₃ | Cl₃CrH₁₈O₆₊₆ | CID 168302615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- To cite this document: BenchChem. [Unveiling the Geometric Precision of Hexaaquachromium(III) Tribromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12060489#crystal-structure-of-hexaaquachromium-iii-tribromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com